what are the physicochemical properties of tert-Butylsulfinyl chloride
what are the physicochemical properties of tert-Butylsulfinyl chloride
An In-depth Technical Guide to tert-Butylsulfinyl Chloride
Introduction: The Pivotal Role of a Bulky Chiral Synthon
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise installation of stereocenters is paramount. Tert-Butylsulfinyl chloride, (CH₃)₃CS(O)Cl, has emerged as a cornerstone reagent, not for its own chirality, but as a critical precursor to one of the most powerful chiral auxiliaries in asymmetric synthesis: the tert-butanesulfinamide, often referred to as Ellman's auxiliary.[1] Its utility stems from the sterically demanding tert-butyl group, which provides exceptional facial bias in nucleophilic additions to derived imines, enabling the synthesis of chiral amines with high diastereoselectivity.[2]
This guide provides a comprehensive overview of tert-butylsulfinyl chloride, moving beyond a simple datasheet to offer field-proven insights into its synthesis, reactivity, handling, and application. The content herein is curated for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.
Core Physicochemical Properties
Tert-Butylsulfinyl chloride is a reactive, moisture-sensitive liquid. Its physical properties are summarized below, reflecting its nature as a volatile yet relatively dense organic halide.
| Property | Value | Source(s) |
| CAS Number | 31562-43-3 | [3][4][5][6] |
| Molecular Formula | C₄H₉ClOS | [3][4][5] |
| Molecular Weight | 140.63 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
| Density | ~1.135 g/mL at 25 °C | [3][7][8] |
| Boiling Point | 53-54 °C at 19 mmHg | [3][7][8] |
| Refractive Index | n20/D 1.4830 | [3][7][8] |
| Flash Point | 125 °F (51.7 °C) | [6] |
| Solubility | Slightly soluble in water; soluble in ethers, chloromethane, benzene. | [3] |
Synthesis and Purification: Crafting the Reagent
The synthesis of tert-butylsulfinyl chloride is a critical step that dictates its purity and subsequent reactivity. While several routes exist, a common and scalable laboratory method involves the reaction of tert-butylsulfinic acid with a chlorinating agent like thionyl chloride.
Experimental Protocol: Synthesis from a Grignard Reagent
This protocol is based on a multi-step process that begins with a readily available starting material, a halogenated tert-butane.[9] The causality behind this choice is the commercial availability and low cost of tert-butyl halides, making it an economically viable route for large-scale synthesis.
Step 1: Preparation of tert-Butylsulfinic Acid via Grignard Reaction
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In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and a suitable anhydrous ether solvent (e.g., THF or diethyl ether).
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Slowly add a solution of tert-butyl chloride or bromide in the anhydrous ether to initiate the Grignard reaction. Gentle heating may be required to start the reaction, after which it should be maintained at a gentle reflux.
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Once the magnesium is consumed, cool the resulting Grignard solution in an ice-salt bath.
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Bubble dry sulfur dioxide (SO₂) gas through the vigorously stirred solution. The temperature must be carefully controlled to prevent side reactions. This step forms the magnesium salt of tert-butylsulfinic acid.
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After the exotherm ceases, quench the reaction by carefully pouring it into a stirred mixture of ice and a strong acid (e.g., HCl) to protonate the salt, yielding tert-butylsulfinic acid.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Chlorination to tert-Butylsulfinyl Chloride
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To a solution of the crude tert-butylsulfinic acid in an inert solvent (e.g., dichloromethane) at 0-5 °C, add N,N-dimethylformamide (DMF) as a catalyst.[9]
-
Slowly add thionyl chloride (SOCl₂) dropwise, maintaining the low temperature. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating species, ensuring a controlled and efficient conversion.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
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The resulting tert-butylsulfinyl chloride is typically purified by vacuum distillation to remove solvent and non-volatile impurities.[3]
Caption: Reaction of tert-Butylsulfinyl chloride with a primary amine.
Application in Asymmetric Synthesis: The Cleavage and Recycling Workflow
A testament to the robustness of the tert-butylsulfinyl group is that it is not destroyed upon acidic cleavage of the N-S bond from a final amine product. Instead, treatment with HCl regenerates tert-butylsulfinyl chloride. [1][5]This discovery by Aggarwal and later refined by Ellman has profound implications for process chemistry, as it allows for the recovery and recycling of the valuable chiral auxiliary precursor. [1][10]
Protocol: Cleavage of N-tert-butanesulfinyl Amine and Recovery
This protocol demonstrates a practical, large-scale process for recovering the auxiliary. [10]
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Cleavage: A solution of the N-tert-butanesulfinyl protected amine in a suitable solvent (e.g., cyclopentyl methyl ether, CPME) is treated with a solution of HCl (e.g., 4 M in dioxane or CPME) at a controlled temperature (e.g., 5-23 °C).
-
Isolation: The corresponding amine hydrochloride salt precipitates out of the solution as a solid. This is a critical self-validating step; the precipitation provides a physical separation. The solid is isolated by filtration and washed with fresh solvent, yielding the pure amine salt.
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Recovery: The filtrate now contains a solution of tert-butylsulfinyl chloride. [5][10]This solution can be treated directly with aqueous ammonia at low temperature (-10 °C). The resulting racemic tert-butanesulfinamide is isolated by concentrating the solution, diluting it with a nonpolar solvent mixture (e.g., EtOAc/hexanes) to precipitate the ammonium chloride byproduct, filtering, and reconcentrating to yield the product. [10]
Caption: Workflow for cleavage and recycling of the tert-butanesulfinyl group.
Safe Handling, Storage, and Disposal
The reactivity of tert-butylsulfinyl chloride necessitates stringent safety protocols. Its classification as both flammable and corrosive underscores the need for careful handling.
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (inspected before use), splash-proof goggles, a face shield, and a flame-retardant lab coat. [9]* Handling: Avoid contact with skin, eyes, and mucous membranes. [3]Ground and bond containers when transferring to prevent static discharge. [8][9]Use non-sparking tools. Avoid inhalation of its pungent vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [9][10]The container must be kept tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen). [10]Store separately from incompatible materials such as strong acids, bases, and oxidizing agents. [3]* Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. [8][9] * Eye Contact: Immediately flush eyes with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention. [9] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [8][9] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to be very simple, showing a single sharp peak (a singlet) corresponding to the nine chemically equivalent protons of the tert-butyl group.
-
¹³C NMR: The spectrum is expected to show two signals: one for the three equivalent methyl carbons and another, further downfield, for the quaternary carbon atom attached to the sulfinyl group.
-
IR Spectroscopy: The infrared spectrum should display characteristic C-H stretching and bending vibrations for the alkyl group. The most diagnostic peak would be the strong S=O (sulfoxide) stretching band. For comparison, sulfonyl chlorides (R-SO₂-Cl) exhibit strong characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. [11]The S=O stretch in a sulfinyl chloride is expected in a similar, though typically slightly lower, frequency region.
Conclusion
Tert-Butylsulfinyl chloride is more than a simple reagent; it is a critical enabler of asymmetric synthesis. Its robust physicochemical nature, combined with its predictable and powerful reactivity, makes it an indispensable tool for constructing chiral amines. The insights provided here, from scalable synthesis protocols to the elegant and economically significant recycling workflow, underscore the practical importance of this compound. A thorough understanding of its properties and handling requirements is the first step for any researcher aiming to leverage the power of the tert-butanesulfinyl group to solve complex synthetic challenges in drug discovery and beyond.
References
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ChemBK. (2024, April 9). tert-Butylsulfinyl chloride. Retrieved from ChemBK. [Link]
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ChemWhat. (n.d.). tert-Butylsulfinyl chloride CAS#: 31562-43-3. Retrieved from [Link]
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LookChem. (n.d.). tert-Butylsulfinyl chloride Safety Data Sheets(SDS). Retrieved from [Link]
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Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(9), 3537–3540. [Link]
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Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. Retrieved from [Link]
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Unthank, M. G., Hussain, N., & Aggarwal, V. K. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. Tetrahedron Letters, 50(26), 3211-3213. [Link]
- CN112279791A - Method for preparing chiral tert-butyl sulfinamide. (2021).
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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